N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

Catalog No.
S1794941
CAS No.
108321-20-6
M.F
C34H54N4O6
M. Wt
614.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

CAS Number

108321-20-6

Product Name

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

IUPAC Name

dicyclohexylazanium;(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate

Molecular Formula

C34H54N4O6

Molecular Weight

614.8 g/mol

InChI

InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1

InChI Key

BPZRECFZFZDXFS-OOAIBONUSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Peptide Synthesis

  • Building Block

    N-Cbz-Ala-Pro-Leu serves as a protected tripeptide building block for solid-phase peptide synthesis (SPPS) []. The N-terminal (N-terminus) is protected by a carbobenzyloxy (Cbz) group, designated as "N-Cbz" in the name, while the C-terminus (C-terminus) is linked to a dicyclohexylammonium cation, making it a salt. This combination allows for the controlled addition of the tripeptide unit to a growing peptide chain during SPPS [].

  • Chain Termination

    The dicyclohexylammonium cation also facilitates chain termination in SPPS. Once the desired peptide sequence is built, the tripeptide can be cleaved from the resin with a specific reagent that cleaves the bond between the peptide and the dicyclohexylammonium group, effectively stopping further chain elongation [].

Peptide Structure and Function Studies

  • Model Peptide

    Due to its defined sequence (alanine-proline-leucine), N-Cbz-Ala-Pro-Leu can be used as a model peptide to study protein folding, conformational changes, and interactions with other molecules []. The presence of a proline residue introduces a bend in the peptide backbone, making it a valuable tool for investigating the conformational flexibility of peptides.

  • Enzyme Substrates

    By modifying the C-terminus or attaching functional groups, N-Cbz-Ala-Pro-Leu derivatives can be designed to act as substrates for specific enzymes. Studying the interaction of these modified peptides with enzymes helps researchers understand enzyme activity and develop new drugs [].

  • Hydrolysis: The peptide bonds within the compound can be hydrolyzed under acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions, resulting in the release of individual amino acids or shorter peptide fragments.
  • Deprotection: The carboxybenzyl protecting group can be removed through hydrogenation or treatment with strong acids like trifluoroacetic acid, yielding the free peptide .
  • Coupling Reactions: This compound can participate in further peptide coupling reactions, allowing for the extension of the peptide chain using coupling agents such as dicyclohexylcarbodiimide.

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt exhibits biological activity primarily through its role in enzyme-substrate interactions and protein folding studies. The compound serves as a model substrate for investigating the mechanisms of proteases and peptidases, which are enzymes that catalyze the cleavage of peptide bonds. Its structural attributes make it a valuable tool in studying the dynamics of protein synthesis and degradation .

The synthesis of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt typically employs solid-phase peptide synthesis (SPPS). The process involves several key steps:

  • Attachment of Alanine: The first amino acid (alanine) is attached to a solid resin.
  • Sequential Addition: Proline and leucine are added sequentially through coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide or other coupling agents.
  • Protection: The Cbz group protects the N-terminus during synthesis to prevent premature reactions.
  • Formation of Dicyclohexylammonium Salt: The final step involves forming the dicyclohexylammonium salt by reacting the synthesized peptide with dicyclohexylamine .

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt has several applications in scientific research:

  • Peptide Synthesis: It acts as a building block for synthesizing longer peptides and proteins.
  • Biological Studies: The compound is used to study enzyme-substrate interactions and protein folding mechanisms.
  • Medicinal Research: It is investigated for potential applications in drug development and pharmacokinetics, serving as a model compound for evaluating peptide-based therapeutics .

Research involving N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt often focuses on its interactions with various enzymes. For instance, studies assess how this compound behaves as a substrate for specific peptidases, providing insights into enzyme specificity and catalytic mechanisms. These interaction studies are crucial for understanding the biochemical pathways that involve this tripeptide and similar compounds .

Several compounds share structural similarities with N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt. Here are some notable examples:

Compound NameCompositionKey Differences
N-Cbz-Ala-Pro-GlyAlanine, Proline, GlycineGlycine replaces leucine
N-Cbz-Pro-Leu-GlyProline, Leucine, GlycineDifferent sequence of amino acids
N-Cbz-Ala-Pro-ValAlanine, Proline, ValineValine replaces leucine

Uniqueness

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is unique due to its specific sequence of amino acids combined with the Cbz protecting group. This particular combination offers enhanced stability and reactivity compared to other similar compounds, making it especially valuable in peptide synthesis and biological research .

N-Carbobenzyloxy-Alanine-Proline-Leucine dicyclohexylammonium salt possesses well-defined chemical characteristics that establish its identity within the broader class of protected peptide derivatives. The compound is registered under Chemical Abstracts Service number 108321-20-6 and bears the molecular formula C₃₄H₅₄N₄O₆. The molecular weight of this compound is precisely determined to be 614.82 daltons, with a monoisotopic mass of 614.40400 daltons. The compound exists as a stable dicyclohexylammonium salt form, which enhances its handling properties and storage stability compared to the free acid form.

The systematic nomenclature for this compound reflects its complex structural composition. The International Union of Pure and Applied Chemistry designation describes it as (2S)-2-{[(2S)-1-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]pyrrolidin-2-yl]formamido}-4-methylpentanoic acid; N-cyclohexylcyclohexanamine. Alternative nomenclatures include N-[(Benzyloxy)carbonyl]-L-alanyl-L-prolyl-L-leucine--N-cyclohexylcyclohexanamine and dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate.

The compound demonstrates specific stereochemical configurations at each amino acid residue, maintaining the natural L-configuration throughout the tripeptide sequence. The storage requirements specify maintenance at -20°C to preserve compound integrity. The MDL number MFCD00057890 provides additional identification within chemical databases.

Commercial suppliers offer this compound in various purities, typically ranging from 95% purity as determined by thin-layer chromatography analysis. The compound appears as a powder in its solid state and maintains stability under appropriate storage conditions.

Historical Development in Peptide Chemistry

The development of N-Carbobenzyloxy-Alanine-Proline-Leucine dicyclohexylammonium salt represents a direct continuation of revolutionary advances in peptide chemistry initiated in the early 1930s. The benzyloxycarbonyl protecting group, which forms the foundation of this compound's protective strategy, was first introduced by Leonidas Zervas in collaboration with Max Bergmann at the Kaiser Wilhelm Institute for Leather Research in Dresden. This pioneering work established the Bergmann-Zervas carbobenzoxy method, which fundamentally transformed the field of controlled peptide chemical synthesis and remained the dominant procedure worldwide for twenty years until the 1950s.

Bergmann and Zervas gained international academic fame through their development of this methodology, which was hailed as a "revolution" that essentially created the distinct field of synthetic peptide chemistry. The benzyloxycarbonyl group, abbreviated as Carbobenzyloxy in honor of discoverer Zervas, demonstrated remarkable utility in suppressing the nucleophilic and basic properties of amino nitrogen while preventing racemization of protected amines. The method involved the use of benzyl chloroformate for introducing the benzyloxycarbonyl protecting group, enabling controlled peptide bond formation without unwanted side reactions.

The historical significance of this protecting group strategy extends beyond its initial application. Max Bergmann, who was forced to emigrate from Nazi Germany in 1933 due to his Jewish origin, continued his research at the Rockefeller Institute for Medical Research in New York, where he contributed significantly to the advancement of molecular biology in the United States. Two eventual Nobel Prize winners, William Howard Stein and Stanford Moore, worked in his laboratory, demonstrating the lasting impact of these methodological developments.

The evolution from the original Bergmann-Zervas methodology to the contemporary use of dicyclohexylammonium salts represents ongoing refinements in peptide synthesis technology. The incorporation of dicyclohexylammonium counterions provides enhanced stability and improved handling characteristics compared to free acid forms, addressing practical challenges encountered in large-scale peptide synthesis operations.

Classification within Protected Peptide Derivatives

N-Carbobenzyloxy-Alanine-Proline-Leucine dicyclohexylammonium salt occupies a specific position within the hierarchical classification of protected peptide derivatives. The compound belongs to the broader category of N-alpha-amino protected peptides, where the benzyloxycarbonyl group serves as the primary protecting moiety for the amino terminus. This classification system reflects the orthogonal protection strategies employed in modern peptide synthesis, where different protecting groups can be selectively removed without affecting others present in the molecule.

Within the subcategory of carbobenzyloxy-protected peptides, this compound represents a tripeptide configuration incorporating three distinct amino acid residues: alanine, proline, and leucine. The sequence specificity Alanine-Proline-Leucine creates unique conformational properties due to the cyclic nature of proline, which introduces rigidity into the peptide backbone. This structural characteristic influences both the synthetic accessibility and the biological activity of peptides containing this sequence motif.

The dicyclohexylammonium salt formation places this compound within the specialized category of amine salt derivatives designed for enhanced stability and handling properties. Such salt forms are particularly valuable for peptide derivatives that require extended storage periods or transportation under variable environmental conditions. The dicyclohexylamine counterion provides optimal balance between stability and ease of conversion back to the free acid form when required for synthetic applications.

Classification systems for protected peptide derivatives also consider the intended synthetic applications. N-Carbobenzyloxy-Alanine-Proline-Leucine dicyclohexylammonium salt functions as an intermediate building block rather than a final synthetic target, positioning it within the category of synthetic intermediates or building blocks. This classification influences regulatory considerations, handling protocols, and quality control specifications applied during manufacturing and distribution processes.

The compound's classification within dipeptides and tripeptides categories reflects its oligopeptide nature, distinguishing it from larger polypeptide structures while maintaining sufficient complexity to serve as a meaningful synthetic building block. This intermediate size provides optimal balance between synthetic accessibility and structural complexity for research applications.

Significance in Synthetic Peptide Research

The significance of N-Carbobenzyloxy-Alanine-Proline-Leucine dicyclohexylammonium salt in synthetic peptide research extends across multiple dimensions of contemporary chemical biology and pharmaceutical development. Primary applications focus on solid-phase peptide synthesis, where this compound serves as a protected building block that can be incorporated into growing peptide chains without interference from side reactions. The benzyloxycarbonyl protecting group demonstrates compatibility with standard coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole, enabling efficient amide bond formation under mild conditions.

Research applications in pharmaceutical development leverage this compound's role in synthesizing bioactive peptides with therapeutic potential. The tripeptide sequence Alanine-Proline-Leucine appears in various naturally occurring peptides and proteins, making this protected derivative valuable for structure-activity relationship studies. Pharmaceutical researchers utilize this compound in developing novel therapeutic agents, particularly in oncology and neurology fields, where the enhanced stability and bioavailability provided by the protecting group strategy improves drug development outcomes.

Biotechnology applications demonstrate the compound's utility in protein engineering and bioconjugation processes. The stable protecting group system allows for controlled modification of peptide sequences while maintaining structural integrity throughout complex synthetic transformations. Research in molecular biology applications, including gene editing and vector design, benefits from the reliable synthetic methodology that this compound enables.

The compound's significance in neurochemical research stems from its utility in synthesizing neuropeptides that play crucial roles in neurological functions and disorders. Research teams investigating depression, anxiety, and other neurological conditions employ this building block to construct peptide analogs for therapeutic development. The precise control over peptide sequence and protecting group removal enables systematic investigation of structure-function relationships in neuropeptide systems.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

614.40433546 g/mol

Monoisotopic Mass

614.40433546 g/mol

Heavy Atom Count

44

Dates

Modify: 2024-04-14

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